molecular formula C23H26N2O6 B557130 Boc-Dap(Fmoc)-OH CAS No. 122235-70-5

Boc-Dap(Fmoc)-OH

Cat. No.: B557130
CAS No.: 122235-70-5
M. Wt: 426.5 g/mol
InChI Key: MVWPBNQGEGBGRF-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound tert-butyloxycarbonyl-2,3-diaminopropionic acid (fluorenylmethyloxycarbonyl)-hydroxide (Boc-Dap(Fmoc)-OH) is a protected amino acid derivative. It is commonly used in peptide synthesis due to its dual protecting groups: the tert-butyloxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups prevent unwanted reactions at the amino and carboxyl groups during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Dap(Fmoc)-OH typically involves the protection of the amino groups of 2,3-diaminopropionic acid. The process begins with the protection of the alpha-amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting 2,3-diaminopropionic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The beta-amino group is then protected using the tert-butyloxycarbonyl (Boc) group, which is introduced by reacting the intermediate with di-tert-butyl dicarbonate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

Boc-Dap(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Fmoc protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

    Substitution Reactions: Replacement of the protecting groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amino acids and peptide chains, which can be further modified or elongated in peptide synthesis .

Scientific Research Applications

Boc-Dap(Fmoc)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Boc-Dap(Fmoc)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Boc and Fmoc groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection steps are crucial for the final assembly of the peptide chain.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyloxycarbonyl-2,3-diaminopropionic acid (Boc-Dap)-OH
  • fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid (Fmoc-Dap)-OH
  • tert-butyloxycarbonyl-2,3-diaminobutyric acid (Boc-Dab)-OH
  • fluorenylmethyloxycarbonyl-2,3-diaminobutyric acid (Fmoc-Dab)-OH

Uniqueness

Boc-Dap(Fmoc)-OH is unique due to its dual protecting groups, which provide greater control and flexibility in peptide synthesis. This dual protection allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides.

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWPBNQGEGBGRF-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427134
Record name Boc-Dap(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122235-70-5
Record name Boc-Dap(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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